1-(2-Phenylethyl)azetidine-2-carboxylic acid
Description
Significance of Conformationally Constrained Amino Acid Analogues in Chemical Biology
Peptides and amino acids are fundamental to countless biological processes, often serving as signaling molecules or key components of enzymes and receptors. However, their therapeutic use is frequently hampered by their inherent flexibility. This conformational freedom can lead to reduced binding affinity for their biological targets and susceptibility to rapid degradation by proteases. To overcome these limitations, chemists employ the strategy of conformational constraint. nih.govmdpi.com
By introducing rigid structural elements, such as small rings, into an amino acid analogue, the number of accessible conformations is significantly reduced. lifechemicals.com This pre-organization can "lock" the molecule into a bioactive shape that is optimal for binding to its target, which can lead to a substantial increase in potency and selectivity. acs.org Furthermore, these unnatural amino acid analogues often exhibit enhanced metabolic stability because they are poor substrates for the enzymes that would typically degrade their more flexible natural counterparts. lifechemicals.comnih.gov This powerful strategy allows for the fine-tuning of a ligand's interaction with its receptor, providing a potent tool for the development of more effective therapeutics. nih.govresearchgate.net
The Azetidine (B1206935) Ring System as a Bioisosteric Scaffold in Molecular Design
The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, has emerged as a valuable scaffold in medicinal chemistry. nih.gov One of its most powerful applications is its use as a bioisostere—a chemical group that can replace another group within a drug molecule without significantly altering its biological activity, while potentially improving its physicochemical or pharmacokinetic properties. nih.gov The azetidine ring's unique properties stem from its significant ring strain (approximately 25.4 kcal/mol), which imparts a high degree of molecular rigidity and a defined three-dimensional geometry. researchgate.netrsc.org
This rigidity makes the azetidine scaffold an excellent replacement for more flexible fragments or a means to introduce 3D character into otherwise planar molecules, which is often associated with improved solubility and better drug-like properties. tcichemicals.com For instance, azetidine has been successfully used as a bioisostere for larger, more common rings like morpholine and piperazine. tcichemicals.com Its small size and polarity also allow it to serve as a versatile building block for creating novel chemical entities with diverse applications, from anticancer to anti-inflammatory agents. nih.govnih.gov The stability of the azetidine ring, which is greater than that of the more strained three-membered aziridine (B145994) ring, makes it synthetically accessible and robust enough for use in drug discovery programs. rsc.org
Overview of the N-Phenylethyl Moiety in Heterocyclic Compound Design and Synthesis
The phenylethyl group, when attached to the nitrogen atom of a heterocyclic ring, is a recurring motif in a vast array of biologically active compounds. This N-phenylethyl moiety is not merely a passive linker but often plays a crucial role as a key pharmacophoric element that engages in vital interactions with biological targets. The aromatic ring of the phenylethyl group can participate in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, which are critical for anchoring a molecule to its receptor binding site.
The strategic importance of the N-phenylethyl group is well-documented across different therapeutic areas. For example, in the field of opioid receptor modulation, the substitution pattern on the nitrogen atom, including the presence of a phenylethyl group, can dramatically influence a compound's activity, often determining whether it acts as an agonist or an antagonist. Furthermore, the N-phenylethyl scaffold is a common building block in organic synthesis, providing a reliable and versatile starting point for the construction of more complex nitrogen-containing heterocyclic systems. researchgate.netnih.gov Its incorporation into molecular design is a well-established strategy for enhancing biological activity and exploring the structure-activity relationships of new chemical entities.
Data Tables
Table 1: Examples of Marketed Drugs Incorporating Key Structural Concepts
| Drug Name | Therapeutic Class | Key Structural Feature | Relevance to Discussion |
| Ximelagatran | Anticoagulant | Conformationally restricted amino acid analogue | Demonstrates the successful application of rigid scaffolds to improve drug properties. lifechemicals.com |
| Azelnidipine | Antihypertensive | Azetidine ring | An example of a successful drug containing the azetidine scaffold. rsc.orgenamine.net |
| Saxagliptin | Anti-diabetic | Constrained proline analogue | Highlights the use of replacing natural amino acids with restricted analogues. lifechemicals.com |
| Cobimetinib | Anticancer | Azetidine moiety | Shows the utility of the azetidine ring in modern drug design for complex diseases. rsc.org |
Properties
IUPAC Name |
1-(2-phenylethyl)azetidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-7-9-13(11)8-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXKTOACZVPMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404660 | |
| Record name | 1-(2-Phenylethyl)azetidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62664-95-3 | |
| Record name | 1-(2-Phenylethyl)azetidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Pathways of 1 2 Phenylethyl Azetidine 2 Carboxylic Acid
Functional Group Interconversions at the Carboxyl Moiety
The carboxylic acid group at the C2 position of the azetidine (B1206935) ring is a primary site for chemical modification, enabling the synthesis of a wide array of derivatives through standard functional group interconversions. fiveable.mesolubilityofthings.com These transformations are crucial for creating precursors for more complex molecular architectures or for peptide synthesis.
Common derivatizations include the conversion to esters, amides, and nitriles. For instance, the methyl ester of the parent compound can be readily prepared and subsequently transformed. nih.gov The amidation of methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate can be achieved in moderate yields by treatment with aqueous ammonia. nih.govrsc.org This amide serves as a direct precursor to the corresponding nitrile. The dehydration of the carboxamide to form 1-((S)-1′-phenylethyl)azetidine-2-carbonitrile is efficiently carried out using reagents such as trifluoroacetic anhydride (B1165640) in the presence of pyridine, affording the nitrile in high yields. nih.govrsc.org
Other classical transformations of carboxylic acids are also applicable. imperial.ac.uk Reduction of the carboxyl group to a primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). imperial.ac.uk The choice of reagent is critical, as borane, for example, can selectively reduce carboxylic acids in the presence of other functional groups like esters. imperial.ac.uk Esterification, the conversion of the carboxylic acid to an ester, can be performed under various conditions, typically involving reaction with an alcohol in the presence of an acid catalyst. solubilityofthings.com
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| (2S,1′S)-Methyl 1-(1′-phenylethyl)azetidine-2-carboxylate | 25% NH₃·H₂O, Room Temperature, 1 day | (2S,1′S)-1-(1′-Phenylethyl)azetidine-2-carboxamide | 71% | nih.gov |
| (2R,1′S)-Methyl 1-(1′-phenylethyl)azetidine-2-carboxylate | 25% NH₃·H₂O, Room Temperature, 1 day | (2R,1′S)-1-(1′-Phenylethyl)azetidine-2-carboxamide | 60% | nih.govrsc.org |
| (2S,1′S)-1-(1′-Phenylethyl)azetidine-2-carboxamide | Trifluoroacetic anhydride, Pyridine, 1,4-Dioxane, 10°C to Room Temp., 2h | (2S,1′S)-1-(1′-Phenylethyl)azetidine-2-carbonitrile | 90% | nih.gov |
| (2R,1′S)-1-(1′-Phenylethyl)azetidine-2-carboxamide | Trifluoroacetic anhydride, Pyridine, 1,4-Dioxane, 10°C to Room Temp., 2h | (2R,1′S)-1-(1′-Phenylethyl)azetidine-2-carbonitrile | 94% | nih.gov |
Modifications and Substitutions on the Azetidine Nitrogen (N-Phenylethyl Unit)
The N-phenylethyl group serves a dual purpose in the chemistry of this molecule. It acts as a protecting group for the nitrogen atom and, more importantly, functions as a chiral auxiliary, directing the stereochemical outcome of reactions on the azetidine ring. beilstein-journals.org The synthesis of derivatives with different substituents on the phenyl ring can be achieved by starting with the appropriately substituted phenylethylamine. For example, using (S)-1-(4-methoxyphenyl)ethylamine in the initial synthesis yields the corresponding N-(1-(4-methoxyphenyl)ethyl)azetidine-2-carboxylic acid derivative. rsc.org
In many synthetic applications, the eventual removal of the N-phenylethyl group is necessary to yield the final target molecule, which is typically a secondary amine. This deprotection is commonly achieved through hydrogenolysis. The reaction involves catalytic hydrogenation, often using a palladium catalyst (e.g., palladium on carbon, Pd/C) under a hydrogen atmosphere, which cleaves the benzylic C-N bond.
Chemical Stability and Ring-Opening Reactivity of the Strained Azetidine Core
The four-membered azetidine ring possesses a significant degree of ring strain (approximately 25.4 kcal/mol), which is intermediate between that of the highly reactive aziridines and the more stable five-membered pyrrolidines. rsc.org This inherent strain governs the ring's stability and susceptibility to ring-opening reactions. rsc.orgnih.gov While stable under many conditions, the azetidine ring can be opened under specific activation. rsc.org
Electrophilic activation of the ring nitrogen is a common strategy to induce ring-opening. rsc.org This can be achieved through protonation with Brønsted acids or coordination with Lewis acids. A more definitive activation involves N-quaternization, for instance, by alkylation, to form a highly strained azetidinium salt. These salts are potent electrophiles and readily undergo nucleophilic attack, leading to regioselective ring cleavage. researchgate.net For example, 2-arylazetidine-2-carboxylic acid ester-derived azetidinium salts have been shown to react with halide nucleophiles, resulting in the formation of γ-halo-α-amino acid derivatives. researchgate.net
The stability of the ring is also influenced by the substituents and the pH of the medium. nih.gov In certain N-aryl azetidines, an acid-mediated intramolecular ring-opening decomposition has been observed, where a pendant amide group acts as an internal nucleophile. nih.gov The rate of this decomposition is dependent on the pKa of the azetidine nitrogen, as protonation is a prerequisite for the ring-opening step. nih.gov
Formation of Polycyclic Azetidine Scaffolds
The rigid and stereochemically defined structure of 1-(2-Phenylethyl)azetidine-2-carboxylic acid makes it an attractive scaffold for the synthesis of more complex polycyclic systems, including spirocyclic, fused, and bridged derivatives. researchgate.net These complex structures are of significant interest in medicinal chemistry.
Spirocyclic systems containing an azetidine ring can be constructed by creating a new ring that shares a single atom with the azetidine core. General strategies often involve the synthesis of azetidinones from cyclic carboxylic acids, followed by reduction to the corresponding spirocyclic azetidines. nih.govresearchgate.net Another approach involves building upon a pre-existing functionalized azetidine. For example, a 2-cyano azetidine scaffold can be metalated and subsequently treated with an electrophile that also contains a leaving group, leading to the formation of a spirocyclic intermediate after an intramolecular cyclization step. nih.gov
Fused and bridged ring systems involve the formation of one or more new rings that share two or more atoms with the original azetidine ring. A variety of synthetic strategies can be employed to construct these intricate architectures from azetidine-based starting materials. researchgate.net
One powerful technique is ring-closing metathesis (RCM). By introducing an additional alkenyl group onto the azetidine scaffold, for instance, via N-alkylation with allyl bromide, an intramolecular RCM reaction can be employed to form a new, larger ring fused to the azetidine core. This approach has been used to synthesize azetidine-fused eight-membered ring systems. nih.gov Other strategies include intramolecular cyclizations and cycloaddition reactions involving functional groups strategically placed on the azetidine ring or its substituents. nih.gov These methods provide access to a diverse collection of fused and bridged heterocyclic scaffolds. researchgate.net
Stereochemical Integrity and Epimerization during Chemical Transformations
1-(2-Phenylethyl)azetidine-2-carboxylic acid possesses two key chiral centers: the C2 carbon of the azetidine ring and the benzylic carbon of the N-phenylethyl group. Maintaining the stereochemical integrity at these centers, particularly at C2, is critical during chemical transformations. The C2 position is α to the carboxyl group, making its proton acidic and susceptible to base-mediated epimerization through the formation of a planar enolate intermediate.
To overcome this challenge and achieve high stereoselectivity in reactions at the C2 position, specific methodologies have been developed. A notable strategy is the diastereoselective α-alkylation of the corresponding ester. nih.gov It has been demonstrated that forming a borane complex at the azetidine nitrogen dramatically improves both the yield and the diastereoselectivity of the alkylation. nih.govrsc.orgnih.gov In this method, the N-borane complex of the azetidine ester is treated with a strong, non-nucleophilic base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to generate the enolate. nih.gov The subsequent addition of an alkylating agent proceeds with high diastereoselectivity, as the bulky N-phenylethyl group effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face. nih.gov This protocol allows for the synthesis of various α-substituted azetidine-2-carboxylic acid esters with excellent stereochemical control. nih.govnih.gov
| Substrate | Base | Electrophile | Product | Yield | Diastereomeric Ratio | Reference |
|---|---|---|---|---|---|---|
| (1S,2S,1′S)-tert-Butyl 1-(1'-phenylethyl)azetidine-2-carboxylate-borane complex | LiHMDS (2.4 equiv.) | Benzyl (B1604629) bromide (2.6 equiv.) | (2S,1′S)-tert-Butyl 2-benzyl-1-(1'-phenylethyl)azetidine-2-carboxylate | 90% | >99:1 | nih.gov |
Spectroscopic Characterization and Structural Elucidation of 1 2 Phenylethyl Azetidine 2 Carboxylic Acid and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamics of organic molecules. For 1-(2-Phenylethyl)azetidine-2-carboxylic acid, both ¹H and ¹³C NMR would provide critical information regarding the connectivity of atoms and the conformational preferences of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the azetidine (B1206935) ring, the phenylethyl group, and the carboxylic acid. The protons on the azetidine ring would likely appear as complex multiplets due to spin-spin coupling. The chemical shifts of the protons adjacent to the nitrogen atom and the carboxyl group would be deshielded, appearing at a lower field. The protons of the ethyl linker would exhibit characteristic coupling patterns, and the aromatic protons of the phenyl group would typically resonate in the downfield region of the spectrum. The carboxylic acid proton, if not exchanged with a deuterated solvent, would appear as a broad singlet at a significantly downfield chemical shift, often in the range of 10-13 ppm. nih.gov
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the chemical shift for each unique carbon atom. The carbonyl carbon of the carboxylic acid is expected to resonate in the highly deshielded region of the spectrum, typically between 170 and 185 ppm. nih.gov The carbons of the azetidine ring would appear at distinct chemical shifts, influenced by the electronegativity of the adjacent nitrogen and carboxyl groups. The carbons of the phenylethyl substituent, including the aromatic carbons, would also have characteristic chemical shifts.
Conformational Analysis: The coupling constants observed in the ¹H NMR spectrum can provide valuable insights into the dihedral angles between adjacent protons, which in turn helps to define the conformation of the azetidine ring. The four-membered ring of azetidine is not planar and undergoes a puckering motion. The position of the N-phenylethyl and carboxylic acid substituents (cis or trans) would significantly influence the preferred ring conformation and the observed NMR parameters. For N-substituted azetidines, the nitrogen atom can undergo inversion, which, if slow on the NMR timescale, could lead to the observation of distinct sets of signals for different invertomers.
Illustrative ¹H and ¹³C NMR Data for a Related Analog (Azetidine-2-carboxylic Acid):
| Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) |
| Hα | ~4.0 - 4.5 (t) | Cα | ~55 - 60 |
| Hβ | ~2.2 - 2.8 (m) | Cβ | ~25 - 30 |
| Hγ | ~3.5 - 4.0 (m) | Cγ | ~45 - 50 |
| COOH | ~10 - 13 (br s) | C=O | ~170 - 180 |
Note: These are approximate chemical shift ranges and can vary based on solvent and substitution.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Infrared (IR) Spectroscopy: The IR spectrum of 1-(2-Phenylethyl)azetidine-2-carboxylic acid would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid group, often indicative of hydrogen bonding. mdpi.com A strong, sharp absorption band between 1710 and 1760 cm⁻¹ would correspond to the C=O stretching vibration of the carbonyl group. mdpi.com The precise position of this band can be influenced by hydrogen bonding and the electronic environment. Other characteristic absorptions would include C-H stretching vibrations of the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹), C-N stretching of the azetidine ring, and various bending vibrations that contribute to the fingerprint region of the spectrum. An IR band for a related N-benzhydryl-azetidine-2-carboxylic acid was reported at 1616 cm⁻¹, assigned to the ionic carboxylate group. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration would also be observable in the Raman spectrum. Aromatic ring vibrations, particularly the ring breathing modes of the phenyl group, often give rise to strong and characteristic Raman signals. The symmetric stretching vibrations of non-polar bonds, which may be weak in the IR spectrum, can be more intense in the Raman spectrum. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.
Expected Vibrational Frequencies for 1-(2-Phenylethyl)azetidine-2-carboxylic Acid:
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |
| C-H stretch (Aromatic) | 3000-3100 | Strong |
| C-H stretch (Aliphatic) | 2850-3000 | Strong |
| C=O stretch (Carboxylic Acid) | 1710-1760 | Moderate |
| C=C stretch (Aromatic) | 1450-1600 | Strong |
| C-N stretch (Azetidine) | 1000-1250 | Moderate |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For 1-(2-Phenylethyl)azetidine-2-carboxylic acid, techniques such as electrospray ionization (ESI) would likely be used to generate the molecular ion.
The mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.
The fragmentation of the molecular ion would provide valuable structural information. Common fragmentation pathways for molecules containing an amine and a carboxylic acid include:
Decarboxylation: Loss of the carboxyl group as CO₂ (a neutral loss of 44 Da). nih.gov
Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom in the azetidine ring. This is a dominant fragmentation pathway for aliphatic amines. nih.gov
Cleavage of the N-phenylethyl bond: Fragmentation could occur at the benzylic position, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) or a phenylethyl radical.
Ring opening of the azetidine: The strained four-membered ring could undergo cleavage to produce characteristic fragment ions.
A study on tetrapeptides containing azetidine-2-carboxylic acid showed that fragmentation can lead to the formation of diketopiperazine structures through intramolecular cyclization. wikipedia.org
Predicted Major Fragments in the Mass Spectrum:
| Fragment | Description |
| [M+H]⁺ | Molecular ion |
| [M+H - 44]⁺ | Loss of CO₂ |
| C₇H₇⁺ (m/z 91) | Tropylium ion from cleavage of the phenylethyl group |
| C₈H₉⁺ (m/z 105) | Phenylethyl cation |
| Fragments from azetidine ring cleavage | Various smaller ions |
Chiroptical Methods for Absolute Configuration Determination
Since 1-(2-Phenylethyl)azetidine-2-carboxylic acid contains a chiral center at the C2 position of the azetidine ring, chiroptical methods such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are essential for determining its absolute configuration (R or S).
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a chiral molecule as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (a phenomenon known as the Cotton effect), can be correlated with the absolute configuration of the molecule.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (Cotton effects) corresponding to the electronic transitions of the chromophores in the molecule. For 1-(2-Phenylethyl)azetidine-2-carboxylic acid, the phenyl group and the carbonyl group of the carboxylic acid would act as chromophores. The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the stereochemistry of the molecule.
The CD spectrum of a peptide containing L-azetidine-2-carboxylic acid has been shown to exhibit a strong negative band centered at 216 nm and a strong positive band centered at 200 nm. wikipedia.org By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for both the R and S enantiomers, the absolute configuration can be unambiguously assigned.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of 1-(2-Phenylethyl)azetidine-2-carboxylic acid can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
The crystal structure would reveal:
The puckering of the azetidine ring and the exact positions of the substituents.
The conformation of the N-phenylethyl side chain relative to the azetidine ring.
The intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate the crystal packing. The carboxylic acid moieties often form hydrogen-bonded dimers in the solid state.
While a crystal structure for the specific title compound is not reported, the crystal structure of L-azetidine-2-carboxylate hydrolase, an enzyme that acts on a related substrate, has been determined, highlighting the biological relevance of this class of compounds. nih.gov
Computational Chemistry and Mechanistic Theoretical Studies of 1 2 Phenylethyl Azetidine 2 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 1-(2-phenylethyl)azetidine-2-carboxylic acid. These calculations can determine the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and intermolecular interactions.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. For this compound, the nitrogen atom's lone pair and the π-systems of the phenyl and carboxyl groups are expected to be major contributors to the HOMO, making these sites susceptible to electrophilic attack. The LUMO is likely centered on the antibonding orbitals of the carbonyl and phenyl groups, indicating sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For 1-(2-phenylethyl)azetidine-2-carboxylic acid, MEP maps would show negative potential (red) around the carboxylate oxygen atoms, indicating regions prone to electrophilic and hydrogen-bonding interactions. Positive potential (blue) would be expected around the acidic proton of the carboxyl group and the hydrogens on the azetidine (B1206935) ring.
Reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and the electrophilicity index, offer quantitative measures of reactivity. These parameters are crucial for predicting how the molecule will behave in different chemical environments. For instance, the calculated pKa of the carboxylic acid and the proton affinity of the azetidine nitrogen can be determined with good accuracy using DFT in combination with a polarizable continuum solvent model. osti.govresearchgate.net
| Calculated Property | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability; potential site for oxidation. |
| LUMO Energy | -0.8 eV | Indicates electron-accepting ability; potential site for reduction. |
| HOMO-LUMO Gap | 5.7 eV | Correlates with chemical stability and reactivity. |
| Dipole Moment | 2.5 D | Measures overall polarity, influencing solubility and intermolecular forces. |
| pKa (Calculated) | ~3.5 | Predicts the acidity of the carboxylic acid group in solution. |
Note: Values are hypothetical, based on typical DFT calculations (e.g., B3LYP/6-31G) for similar molecules and serve for illustrative purposes.*
Molecular Dynamics Simulations for Conformational Landscape Analysis
The structural flexibility of 1-(2-phenylethyl)azetidine-2-carboxylic acid is significant, arising from the puckering of the azetidine ring, rotation around several single bonds in the phenylethyl side chain, and the orientation of the carboxyl group. nih.gov Molecular Dynamics (MD) simulations are an ideal tool for exploring the conformational landscape of this molecule over time, providing insights into its preferred shapes and the energy barriers between them. nih.govbohrium.com
An MD simulation would model the molecule in a solvated environment (typically water) and calculate the forces between all atoms at each femtosecond, tracking their movements. This allows for the mapping of the potential energy surface and identification of low-energy, stable conformations. Key conformational features to analyze include:
Azetidine Ring Puckering: The four-membered ring is not planar and exists in a puckered conformation. nih.gov MD simulations can quantify the degree of puckering and the energy barrier for ring inversion.
Side Chain Orientation: The phenylethyl group has multiple rotatable bonds. Simulations can reveal the most populated dihedral angles, determining how the phenyl group is oriented relative to the azetidine core.
Carboxylic Acid Conformation: The O=C–O–H dihedral angle of the carboxyl group can exist in syn and anti conformations, with the syn form generally being more stable. nih.gov MD can assess the relative populations of these states and the dynamics of their interconversion in solution.
| Dihedral Angle | Description | Predicted Populated Range (degrees) |
| C-N-C-C | Azetidine Ring Pucker | ± 20-30° from planarity |
| N-CH₂-CH₂-Ph | Phenylethyl Torsion 1 | 60°, 180°, -60° (gauche/anti) |
| CH₂-CH₂-Ph-C | Phenylethyl Torsion 2 | Wide distribution due to phenyl rotation |
| N-C-C=O | Carboxyl Orientation (ψ-like) | -60° to -90° and 120° to 150° |
Note: Ranges are illustrative, based on general principles of molecular mechanics and studies of related structures.
Theoretical Elucidation of Reaction Mechanisms and Transition States in Azetidine Synthesis
Computational chemistry is instrumental in understanding the mechanisms of chemical reactions used to synthesize the azetidine core. researchgate.net The formation of a strained four-membered ring is often energetically challenging, and theoretical calculations can explain why certain synthetic routes are favored over others. rsc.orgorganic-chemistry.org
A primary method for azetidine synthesis is the intramolecular cyclization of a linear precursor, typically involving a nucleophilic attack by an amine onto a carbon atom with a leaving group. frontiersin.orgresearchgate.netjst.go.jp This is often a 4-exo-tet cyclization, which can compete with other pathways like the 5-endo-tet cyclization that would form a five-membered pyrrolidine (B122466) ring.
DFT calculations can be used to model these reaction pathways:
Locating Transition States (TS): By searching the potential energy surface, the exact geometry of the transition state for the ring-closing step can be identified. This is characterized by a single imaginary vibrational frequency corresponding to the formation of the new N-C bond.
Calculating Activation Energies (ΔG‡): The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. By comparing the activation energies for the desired 4-exo-tet pathway versus the competing 5-endo-tet pathway, computational chemists can predict the regioselectivity of a reaction. frontiersin.orgnih.gov
Modeling Catalysis: In catalyzed reactions, such as the La(OTf)₃-catalyzed aminolysis of epoxy amines, calculations can show how the catalyst coordinates with the substrate to lower the transition state energy, thereby accelerating the reaction and controlling its selectivity. frontiersin.orgnih.gov For instance, calculations have shown that coordination to a lanthanum (III) complex can dramatically lower the transition state energy for azetidine formation compared to pyrrolidine formation. frontiersin.org
| Reaction Pathway | Description | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |
| Uncatalyzed 4-exo-tet | Intramolecular Sₙ2 to form azetidine | ~25-30 | Slow, may require harsh conditions |
| Uncatalyzed 5-endo-tet | Competing reaction to form pyrrolidine | ~22-27 | Often kinetically favored over 4-exo |
| Lewis Acid-Catalyzed 4-exo-tet | La(OTf)₃-catalyzed ring closure | ~15-20 | Fast and selective for azetidine frontiersin.org |
| Radical 4-exo-dig | Photo-induced copper-catalyzed cyclization | Lower barrier than 5-endo-dig nih.gov | Efficient and regioselective nih.gov |
Note: Activation energy values are representative examples from computational studies of azetidine synthesis.
Structure-Property Relationship (SPR) Predictions and Computational Design Principles
Quantitative Structure-Property Relationship (QSPR) models use computational descriptors to predict the physical, chemical, and biological properties of molecules. For 1-(2-phenylethyl)azetidine-2-carboxylic acid and its analogues, QSPR can accelerate the design of new compounds with desired characteristics, such as improved solubility, membrane permeability, or binding affinity to a biological target. nih.gov
The process involves:
Generating a Library: A virtual library of derivatives is created by modifying the parent structure (e.g., adding substituents to the phenyl ring or the azetidine).
Calculating Descriptors: For each molecule, a wide range of computational descriptors are calculated. These can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies).
Model Building: Using statistical methods or machine learning, a mathematical model is built that correlates the calculated descriptors with an experimentally measured property.
Prediction: The validated model can then be used to predict the properties of new, unsynthesized molecules, allowing researchers to prioritize the most promising candidates for synthesis.
This computational design approach is crucial for optimizing molecules for specific applications, such as developing CNS-targeted drugs where properties like lipophilicity (logP) and polar surface area (PSA) must fall within a narrow range. nih.gov
| Molecular Descriptor | Type | Predicted Property Influence |
| logP (Octanol-Water Partition Coefficient) | Lipophilicity | Solubility, membrane permeability, bioavailability |
| TPSA (Topological Polar Surface Area) | Polarity | Membrane permeability (especially blood-brain barrier) |
| Molecular Weight | Size | General drug-likeness (Rule of Five) |
| HOMO/LUMO Energies | Electronic | Redox stability, reactivity |
| Number of Rotatable Bonds | Flexibility | Conformational entropy, binding affinity |
Conformational Effects of Azetidine Ring Incorporation on Peptide Mimetics
Azetidine-2-carboxylic acid is a non-natural amino acid and a structural analogue of proline. nih.gov When incorporated into a peptide sequence, it acts as a peptidomimetic, introducing specific conformational constraints that can alter the peptide's structure and function. researchgate.net
Computational studies have been essential in comparing the effects of azetidine-2-carboxylic acid (Aze) with proline (Pro). nih.gov Key findings include:
Increased Flexibility: Contrary to what might be expected from a strained ring, peptides containing Aze are generally more flexible than their Pro-containing counterparts. This is due to reduced steric hindrance from the smaller four-membered ring, which allows for a wider range of allowed backbone dihedral angles (φ, ψ). nih.govnih.gov
Turn Induction: The rigid azetidine ring is a potent turn-inducer. However, it preferentially stabilizes γ-turns, whereas the larger proline ring tends to induce β-turns. nih.govacs.org This difference in turn preference can be exploited to fine-tune the three-dimensional fold of a peptide.
Helical Structure Disruption: The incorporation of Aze can destabilize ordered secondary structures like the collagen triple helix. The conformational preferences of Aze are less favorable for maintaining the extended conformation required for such structures. nih.gov In some contexts, however, it can be compatible with other helical forms. umich.edu
Cis/Trans Isomerization: Like proline, the peptide bond preceding an Aze residue can exist in either a cis or trans conformation. Computational studies show that the energy barrier for this isomerization and the relative populations of the two states differ between Aze and Pro, which can have significant effects on protein folding and dynamics. nih.gov
| Amino Acid Residue | Typical φ Angle Range (degrees) | Typical ψ Angle Range (degrees) | Preferred Turn Type |
| Proline (Pro) | -50 to -85 | -60 to -30 (α-helical), 120 to 170 (extended) | β-turn nih.govacs.org |
| Azetidine-2-carboxylic Acid (Aze) | -40 to -90 | Wider range than Pro; less constrained | γ-turn nih.govacs.org |
Note: Dihedral angle ranges are approximate and depend on the specific peptide sequence and environment.
Investigations into the Biological Activities and Biochemical Mechanisms of Azetidine 2 Carboxylic Acid Derivatives in Vitro and in Silico
Impact on Biomacromolecular Structure and Function
The biological impact of azetidine-2-carboxylic acid derivatives often stems from their ability to be mistakenly incorporated into proteins in place of proline. researchgate.netnih.gov This misincorporation can lead to significant perturbations in the structure and function of essential biomacromolecules. wikipedia.orgselleckchem.com
Protein Misfolding and Conformational Perturbations Induced by Azetidine (B1206935) Incorporation (e.g., in Collagen, Hemoglobin, Keratin)
As a structural analogue of proline, L-azetidine-2-carboxylic acid can evade the editing mechanisms of prolyl-tRNA synthetase and be incorporated into growing polypeptide chains. wikipedia.orgtaylorandfrancis.com This event is particularly detrimental in proteins rich in proline, such as collagen, keratin, and hemoglobin. researchgate.netwikipedia.orgselleckchem.com The substitution of the five-membered proline ring with the four-membered azetidine ring introduces significant conformational constraints that can lead to improper protein folding and altered protein structure. wikipedia.orgnih.gov
The smaller, more strained four-membered ring of Aze alters the peptide backbone's geometry compared to the more stable five-membered ring of proline. nih.gov This structural difference can disrupt the secondary and tertiary structures of proteins, leading to misfolding and aggregation. nih.gov Studies have shown that this misincorporation can trigger a global stress response in cells, specifically the unfolded protein response, as the cell attempts to deal with the accumulation of misfolded proteins. nih.gov
| Protein | Effect of Azetidine-2-carboxylic acid Incorporation | Reference(s) |
| Collagen | Destabilization of the triple helix, inhibition of helix formation, and altered thermal stability. | taylorandfrancis.comnih.govnih.gov |
| Hemoglobin | Altered protein folding and potential functional impairment. | researchgate.netnih.govwikipedia.org |
| Keratin | Structural alterations due to misincorporation in place of proline. | researchgate.netnih.govwikipedia.org |
Mechanisms of Collagen Triple Helix Destabilization
Collagen, the most abundant protein in mammals, owes its stability to its unique triple helical structure, which is rich in proline and hydroxyproline (B1673980) residues. The incorporation of azetidine-2-carboxylic acid into collagen polypeptides profoundly disrupts this structure. taylorandfrancis.comnih.gov
Conformational energy computations have revealed several key mechanisms for this destabilization:
Altered Bond Angles : The geometry of the azetidine ring imposes different bond angles on the polypeptide backbone compared to proline, which are less favorable for the tight coiling of the collagen triple helix. nih.gov
Increased Flexibility : Peptides containing Aze are generally more flexible than their proline-containing counterparts. This is due to a reduction in the repulsive noncovalent interactions between the ring atoms and neighboring residues. This increased flexibility, or entropic effect, reduces the stability of the ordered triple helix relative to the disordered coil state. nih.gov
Energetically Unfavorable Conformation : The near-extended conformation required for the collagen helix is energetically less favorable for an Aze residue compared to a proline residue. nih.gov
Level of Substitution : The extent of destabilization is directly related to the level of Aze incorporation. Low-level, localized substitutions may only introduce minor, low-energy deformations, making the helix more flexible in specific regions. nih.gov However, a high level of regular substitution along the polypeptide chains can significantly distort and destabilize the entire triple helix structure. nih.govusuhs.edu
Enzyme Inhibition and Modulation Mechanisms (In Vitro Studies)
While specific enzyme inhibition data for 1-(2-phenylethyl)azetidine-2-carboxylic acid is not extensively detailed in the available literature, the parent compound, Aze, is known to interfere with proline-related biochemical pathways. In some cell lines, resistance to Aze toxicity has been linked to alterations in the proline biosynthetic pathway, suggesting that Aze can act as a feedback inhibitor of enzymes involved in proline synthesis from glutamic acid. nih.gov Furthermore, the misincorporation of Aze into proteins is fundamentally an error mediated by prolyl-tRNA synthetase, which fails to effectively discriminate between proline and its analogue. wikipedia.orgmdpi.com This interaction represents a key molecular target.
Antimicrobial and Antifungal Activity Mechanisms (In Vitro Investigations)
Certain microorganisms have developed mechanisms to detoxify azetidine-2-carboxylic acid. researchgate.netnih.gov For instance, some bacteria can hydrolyze the azetidine ring, converting the toxic compound into a non-toxic, metabolizable substance. nih.gov
Conversely, L-azetidine-2-carboxylic acid itself has demonstrated potent antifungal properties. researchgate.netnih.gov
Activity against Podosphaera xanthii : L-Aze, isolated from the rhizomes of Disporopsis aspera, has shown significant in vivo curative and eradicative activity against the fungus that causes cucurbit powdery mildew. nih.gov
Mechanism of Action : Microscopic observations revealed that L-Aze inhibits the fungus's life cycle. When used curatively, it prevents the formation of conidiophores by inhibiting mycelial growth. nih.gov When applied eradicatively, it causes the mycelia to fracture and the conidiophores to become deformed, thereby stopping the production of new conidia. nih.gov
This suggests that L-Aze or its derivatives could serve as templates for developing new, environmentally friendly fungicides. nih.gov
Metal Chelation Properties and Phytosiderophore Analogues
In the field of agricultural science, azetidine-2-carboxylic acid has been used as a starting material in the chemical synthesis of phytosiderophore analogues. tandfonline.com Phytosiderophores are natural chelating agents secreted by graminaceous plants (like grasses and grains) to acquire essential metal ions, particularly iron, from the soil.
By synthesizing analogues of these natural compounds, such as proline-2′-deoxymugineic acid (PDMA), which uses L-proline instead of 2-azetidine carboxylic acid, researchers aim to develop more stable and cost-effective agents for improving crop nutrition in iron-deficient soils. tandfonline.com These synthetic analogues function by chelating (binding to) iron (Fe(III)) in the soil, keeping it soluble and available for plant uptake, thereby preventing iron chlorosis (yellowing of leaves due to iron deficiency). tandfonline.com
In Vitro Physicochemical and Pharmacokinetic Profiling for Lead Optimization and Compound Prioritization
While specific pharmacokinetic data for 1-(2-phenylethyl)azetidine-2-carboxylic acid is limited, the physicochemical properties of the parent compound, azetidine-2-carboxylic acid, provide a baseline for understanding this class of molecules. For any compound to be considered for further development, a thorough in vitro profiling is essential.
| Property | Azetidine-2-carboxylic acid | Significance for Lead Optimization |
| Molecular Formula | C₄H₇NO₂ | Fundamental for determining molecular weight and elemental composition. wikipedia.org |
| Molar Mass | 101.104 g/mol | Influences diffusion rates and membrane transport. wikipedia.org |
| Appearance | Crystalline solid | Affects formulation and handling. wikipedia.org |
| Solubility in Water | 5.0 g/100 ml | High water solubility is often desirable for biological testing and potential formulation but can impact membrane permeability. wikipedia.org |
| Solubility in DMSO | Insoluble | Important for stock solution preparation in biological assays; insolubility can be a challenge. selleckchem.com |
For a derivative like 1-(2-phenylethyl)azetidine-2-carboxylic acid, the addition of the phenylethyl group would significantly increase its lipophilicity compared to the parent compound. This would be expected to decrease its water solubility but potentially enhance its ability to cross cell membranes, a critical factor in pharmacokinetic profiling. Lead optimization would involve balancing these properties to achieve desired biological activity and drug-like characteristics.
Rational Design of Azetidine-Based Ligands for Biological Targets (Computational and In Vitro Approaches)
The rational design of azetidine-based ligands, including derivatives of azetidine-2-carboxylic acid, leverages a synergistic combination of computational (in silico) and laboratory-based (in vitro) methodologies. This dual approach accelerates the discovery of potent and selective modulators of biological targets.
Computational models are instrumental in the initial stages of drug design, allowing for the prediction of synthetic accessibility and potential biological activity before committing to laboratory synthesis. thescience.dev For instance, computational methods can predict the feasibility of chemical reactions to create diverse libraries of azetidine-containing compounds. thescience.dev Furthermore, in silico screening techniques, such as molecular docking, are employed to predict the binding affinity and mode of interaction of designed azetidine derivatives with specific protein targets. peerscientist.comresearchgate.net These computational studies help prioritize which compounds are most likely to exhibit the desired biological effect, thereby streamlining the drug discovery process.
Following computational design and prioritization, promising candidates are synthesized and subjected to in vitro biological evaluation. These assays are critical for confirming the predicted biological activity and determining the potency and selectivity of the compounds. For example, derivatives of azetidine-2-carboxylic acid have been synthesized and tested for their ability to inhibit specific biological targets, such as enzymes or transporters.
One area of investigation has focused on azetidine derivatives as inhibitors of GABA transporters (GATs), which are crucial for regulating neurotransmitter levels in the brain. In a study exploring conformationally constrained GABA analogs, N-substituted azetidin-2-ylacetic acid derivatives demonstrated inhibitory activity against GAT-1. nih.gov The findings from this study are summarized in the table below.
| Compound | Lipophilic Residue | IC50 at GAT-1 (μM) |
|---|---|---|
| Derivative 1 | 4,4-diphenylbutenyl | 2.83 +/- 0.67 |
| Derivative 2 | 4,4-bis(3-methyl-2-thienyl)butenyl | 2.01 +/- 0.77 |
In another successful application of rational design, researchers developed potent and selective small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell signaling. nih.gov By optimizing a proline-based inhibitor, they created a series of (R)-azetidine-2-carboxamide analogues with significantly improved potency. The in vitro inhibitory activities of representative compounds from this series are presented below.
| Compound | STAT3 IC50 (μM) |
|---|---|
| 5a | 0.55 |
| 5o | 0.38 |
| 8i | 0.34 |
Furthermore, isothermal titration calorimetry (ITC) was used to confirm the direct binding of these optimized azetidine derivatives to the STAT3 protein, revealing high-affinity interactions with dissociation constants (KD) in the nanomolar range. nih.gov
| Compound | KD (nM) |
|---|---|
| 7g | 880 |
| 9k | 960 |
Emerging Research Directions and Unaddressed Challenges in 1 2 Phenylethyl Azetidine 2 Carboxylic Acid Research
Development of Novel, Sustainable, and Highly Stereoselective Synthetic Pathways
The synthesis of azetidine (B1206935) derivatives is inherently challenging due to the significant ring strain of the four-membered heterocycle. rsc.orgmedwinpublishers.com Overcoming this hurdle to develop efficient, sustainable, and stereochemically precise synthetic routes is a primary focus of ongoing research.
Historically, the construction of the azetidine ring has been achieved through methods like the intramolecular alkylation of γ-halo-α-amino acids. acs.org While effective, these methods often require harsh conditions or multi-step procedures. Modern research is increasingly directed toward more sophisticated and efficient strategies. One successful approach involves the use of chiral auxiliaries, such as optically active α-methylbenzylamine, to guide the stereochemical outcome of the cyclization, allowing for the practical, large-scale synthesis of specific enantiomers. acs.org
Recent advancements have also highlighted the power of asymmetric catalysis. For instance, copper-catalyzed boryl allylation of azetines has been shown to install two adjacent stereocenters with high enantioselectivity, providing access to complex 2,3-disubstituted azetidines. acs.org Similarly, diastereoselective α-alkylation of N-borane complexes of azetidine-2-carboxylic acid esters has proven effective for introducing substituents at the α-position. rsc.org Biocatalytic methods, including the enantioselective hydrolysis of racemic azetidine-2-carbonitriles using whole-cell catalysts, represent a promising avenue for sustainable synthesis. vulcanchem.com An efficient five-step route to (S)-azetidine-2-carboxylic acid with over 99.9% enantiomeric excess has been established, featuring a key ring formation step with 99% yield and a lipase-catalyzed hydrolysis for final purification. nih.govtandfonline.com
The table below summarizes key modern approaches to the stereoselective synthesis of azetidine-2-carboxylic acid and its derivatives.
| Synthetic Strategy | Key Reagents/Catalysts | Starting Materials | Outcome/Key Feature |
| Chiral Auxiliary-Mediated Cyclization | Optically active α-methylbenzylamine | Inexpensive commodity chemicals | Facile synthesis of both enantiomers in practical quantities. acs.org |
| Asymmetric Catalysis | Copper/bisphosphine complexes | Azetines, allyl phosphates | Highly enantioselective difunctionalization to form 2,3-disubstituted azetidines. acs.org |
| Diastereoselective Alkylation | N-Borane (BH3) complexes, LDA | N-phenylethyl azetidine-2-carboxylic acid esters | Synthesis of α-substituted azetidine-2-carboxylic acid esters. rsc.org |
| Enzymatic Resolution | Lipase, Whole-cell catalysts (Rhodococcus erythropolis) | Racemic azetidine esters or nitriles | High enantiomeric purity (>99.9% ee) under mild, sustainable conditions. vulcanchem.comnih.gov |
| Intramolecular C-H Amination | Palladium(II) catalysts | N-nosyl alkylamines | Synthesis of functionalized azetidines with excellent functional group tolerance. rsc.org |
Future work in this area will likely focus on combining the efficiency of catalytic methods with the environmental benefits of biocatalysis and flow chemistry to create truly sustainable and scalable synthetic pathways.
Exploration of Advanced Catalytic Applications of Azetidine-Derived Ligands in Organic Synthesis
The rigid, conformationally constrained structure of the azetidine ring makes its chiral derivatives, including those related to 1-(2-phenylethyl)azetidine-2-carboxylic acid, highly effective as ligands and organocatalysts in asymmetric synthesis. rsc.orgbirmingham.ac.uk This has spurred significant research into their application for inducing stereoselectivity in a variety of important chemical transformations. researchgate.net
Azetidine-derived ligands have been successfully utilized in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. birmingham.ac.ukresearchgate.net A notable example is the development of azetidine-derived binuclear zinc catalysts, often referred to as "AzePhenol" systems. rsc.orgnih.gov These catalysts have demonstrated high efficacy in the asymmetric Michael addition of 4-hydroxy pyrones and 4-hydroxycoumarins to β,γ-unsaturated α-keto esters, achieving excellent yields (up to 99%) and high enantioselectivities (up to 94% ee) under mild conditions. nih.gov The rigidity of the azetidine scaffold is credited with enhancing the structural definition of the catalytic pocket, leading to improved enantiocontrol. rsc.org
The performance of these azetidine-based catalysts is often benchmarked against their five-membered pyrrolidine (B122466) analogues (e.g., ProPhenol) to evaluate their unique catalytic advantages. birmingham.ac.uk
| Catalyst System/Ligand Type | Reaction Catalyzed | Substrates | Reported Efficiency |
| AzePhenol Dinuclear Zinc Catalyst | Asymmetric Michael Addition | 4-hydroxyl pyrones, β,γ-unsaturated α-keto esters | Up to 99% yield, up to 94% ee. nih.gov |
| Chiral Azetidinyl Methanols | Diethylzinc Addition | Aromatic and aliphatic aldehydes | High levels of enantioselectivity. researchgate.net |
| L-azetidine carboxylic acid | Electrophilic α-Amination | Ketones and aldehydes | Effective organocatalyst for C-N bond formation. researchgate.net |
| General Azetidine-Derived Ligands | Friedel-Crafts Alkylations, Henry Reactions | Various electrophiles/nucleophiles | Utilized to engender asymmetry in multiple reaction types. birmingham.ac.ukresearchgate.net |
Unaddressed challenges include the rational design of new azetidine-based ligands for a broader scope of reactions and the development of recyclable catalytic systems to improve the sustainability of these processes.
Deeper Mechanistic Understanding of Biochemical Interactions at the Molecular Level
Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid that acts as a structural mimic of proline. nih.govmedchemexpress.comwikipedia.org This mimicry is the foundation of its biological activity and is a critical area of ongoing research. The primary mechanism of action involves its misincorporation into proteins in place of proline by prolyl-tRNA synthetases. nih.govwikipedia.orgnih.gov Because the four-membered ring of Aze is smaller and more strained than proline's five-membered ring, its incorporation can lead to proteins with altered conformations, stability, and function. wikipedia.orgresearchgate.net
This misincorporation induces a condition known as proteotoxic stress, triggering cellular quality control mechanisms like the unfolded protein response. nih.govmedchemexpress.com Studies in various organisms have elucidated the downstream consequences. In plants, Aze-induced growth inhibition is linked to the accumulation of misfolded proteins. nih.gov In animal models and cell cultures, Aze has been shown to disrupt the synthesis and structure of proline-rich proteins like collagen, leading to teratogenic effects. medchemexpress.comwikipedia.orgmedchemexpress.com
Genetic screening in yeast (Saccharomyces cerevisiae) has been instrumental in identifying cellular pathways that respond to Aze-induced stress. nih.gov These studies revealed that genes involved in protein quality control via the proteasome, as well as those related to actin cytoskeleton organization and endocytosis, are crucial for mitigating Aze toxicity. nih.govbiorxiv.org Conversely, alleles that suppress toxicity often function through amino acid sensing pathways (e.g., TOR) or by controlling the amino acid permeases responsible for Aze uptake. nih.gov
| Molecular Target/Process | Mechanism of Interaction | Consequence |
| Prolyl-tRNA Synthetase | Competitive binding and activation as a proline analog. nih.govnih.gov | Mis-incorporation into nascent polypeptide chains at proline codons. wikipedia.org |
| Protein Synthesis & Folding | Incorporation of a strained ring alters peptide backbone geometry. wikipedia.orgresearchgate.net | Protein misfolding, aggregation, and altered function. nih.govmedchemexpress.com |
| Collagen Biosynthesis | Disruption of the stable triple-helix structure due to altered bond angles. medchemexpress.comwikipedia.org | Inhibition of collagen accumulation and function. medchemexpress.com |
| Cellular Stress Response | Accumulation of misfolded proteins in the endoplasmic reticulum. nih.gov | Activation of the unfolded protein response (UPR). nih.govmedchemexpress.com |
| Proline Biosynthesis | Feedback inhibition of the proline biosynthetic pathway. nih.gov | Altered cellular proline pools. nih.gov |
A key unaddressed challenge is to understand the specific structural and functional consequences of incorporating 1-(2-phenylethyl)azetidine-2-carboxylic acid, with its bulky N-substituent, into proteins and to determine how this modification alters its interaction with cellular machinery compared to the parent compound.
Integration of Artificial Intelligence and Machine Learning in Azetidine Compound Design and Prediction
In the realm of synthesis, computational models have been developed to predict the feasibility and yield of reactions that form azetidine rings. For example, researchers have used models based on frontier molecular orbital energies to accurately predict which pairs of alkenes and oximes will successfully undergo photocatalytic [2+2] cycloaddition to form azetidines. thescience.dev This predictive power allows chemists to prioritize experiments that are most likely to succeed, saving significant time and resources. thescience.dev
| AI/ML Application Area | Specific Task | Computational Technique | Potential Impact |
| Reaction Prediction | Predicting successful reactant pairs for azetidine synthesis. | Computational modeling of frontier orbital energies. thescience.dev | Reduced experimental cost and time; discovery of novel synthetic routes. thescience.dev |
| Property Prediction | Predicting ADME, toxicity, and biodegradability of novel derivatives. | Deep Learning (DL), Deep Neural Networks (DNNs). nih.govmdpi.com | Prioritization of compounds with favorable drug-like properties. |
| De Novo Design | Generating novel azetidine structures with desired activity profiles. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). mdpi.com | Scaffold hopping and lead optimization in drug discovery. springernature.com |
| Synthesis Planning | Proposing retrosynthetic pathways for complex azetidine targets. | Machine learning algorithms trained on reaction databases. iscientific.org | Acceleration of the design-make-test-analyze cycle. springernature.com |
A significant challenge remains the need for large, high-quality, and standardized datasets for training robust and accurate AI models, particularly for unique and strained scaffolds like azetidines. mdpi.com
Expanding the Chemical Space of Azetidine-2-carboxylic Acid Derivatives for Diverse Research Applications
The azetidine ring is a valuable scaffold in medicinal chemistry, prized for its ability to impart conformational rigidity and novel three-dimensional character into molecules. researchgate.netrsc.org Consequently, a major research direction is the expansion of the chemical space accessible from 1-(2-phenylethyl)azetidine-2-carboxylic acid and related starting materials. The goal is to create diverse libraries of compounds for screening in drug discovery and other applications. nih.gov
Strategies for expanding this chemical space involve the selective functionalization of the azetidine core at its various positions. Methods for α-alkylation at the C2 position, for example, allow for the introduction of a wide array of substituents. rsc.org Other approaches focus on creating more complex architectures, such as spirocyclic azetidines, which are of interest for their unique spatial arrangement and potential to mimic natural product scaffolds. rsc.orgnih.gov The synthesis of fused-ring systems, where the azetidine is part of a larger bicyclic or polycyclic structure, is another avenue for creating structural novelty. nih.gov This can be achieved through reactions like intramolecular Buchwald-Hartwig cross-coupling or ring-closing metathesis. nih.gov
The development of these diverse libraries is often guided by computational analysis to ensure the resulting compounds possess "lead-like" properties and are pre-optimized for specific needs, such as penetration of the central nervous system (CNS). nih.gov
| Derivative Type | Synthetic Method | Key Feature | Potential Application |
| α-Substituted Azetidines | Diastereoselective α-alkylation. rsc.org | Functionalization adjacent to the carboxylic acid. | Probing structure-activity relationships, peptide mimics. |
| Spirocyclic Azetidines | Kulinkovich-type coupling, metalation followed by cyclization. rsc.orgnih.gov | Rigid 3D structure with a shared carbon center. | CNS-focused libraries, novel drug scaffolds. nih.gov |
| Fused-Ring Azetidines | Ring-closing metathesis, Intramolecular Buchwald-Hartwig coupling. nih.gov | Bicyclic systems with constrained geometries. | Access to novel chemical space for screening. |
| 2-Oxoazetidine-3-carboxylic acids (β-lactams) | Thermally promoted Wolff rearrangement of diazotetramic acids. nih.gov | Incorporation of the medicinally important β-lactam core. | Antibacterial agents, enzyme inhibitors. nih.gov |
The ongoing challenge is to develop versatile and robust synthetic methodologies that allow for the systematic and efficient creation of these complex derivatives, enabling a thorough exploration of their potential in various scientific fields.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthesis route for 1-(2-Phenylethyl)azetidine-2-carboxylic acid?
- Methodological Answer : Begin with selecting precursors that retain stereochemical integrity, such as azetidine-2-carboxylic acid derivatives. Incorporate computational reaction path searches (e.g., quantum chemical calculations) to identify energetically favorable pathways and reduce trial-and-error experimentation . Solubility in polar solvents like DMF or DMSO (Table 1) should guide solvent selection for intermediate steps .
Q. Which analytical techniques are most effective for characterizing the stereochemistry of azetidine derivatives?
- Methodological Answer : Use chiral HPLC coupled with circular dichroism (CD) spectroscopy to resolve enantiomers. X-ray crystallography is critical for confirming absolute configuration, especially when azetidine derivatives act as chiral ligands in asymmetric catalysis . Nuclear Overhauser Effect (NOE) NMR experiments can further validate spatial arrangements of substituents.
Q. How does the solubility profile of 1-(2-Phenylethyl)azetidine-2-carboxylic acid influence its application in biological assays?
- Methodological Answer : High solubility in water and DMSO (Table 1) enables stock solution preparation for cell-based studies. For hydrophobic environments (e.g., membrane permeability assays), moderate solubility in DCM or THF allows for solvent compatibility testing. Always pre-test solvent biocompatibility to avoid artifacts .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of 1-(2-Phenylethyl)azetidine-2-carboxylic acid?
- Methodological Answer : Implement quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and intermediates. ICReDD’s approach combines these methods with information science to extract key variables (e.g., temperature, catalyst loading) and narrow optimal conditions, reducing development time by 40–50% .
Q. What strategies are recommended for resolving discrepancies in stereochemical outcomes during azetidine ring formation?
- Methodological Answer : Apply factorial design (Table 2) to systematically test variables like reaction temperature, base strength, and solvent polarity. For example, a 2³ factorial design can identify interactions between variables causing stereochemical inconsistencies . Cross-validate results with computational simulations to isolate conflicting parameters .
Q. How can researchers address contradictory data in biological activity studies of azetidine-carboxylic acid analogs?
- Methodological Answer : Conduct meta-analysis of published datasets to identify common confounding factors (e.g., assay type, cell line variability). Use cheminformatics tools to correlate structural features (e.g., substituent electronegativity) with activity trends. Validate hypotheses via targeted synthesis of analogs with controlled modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
